N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Description
N-(4,6-Dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfamoyl (-SO₂-NH-) bridge. This structural motif combines electron-rich aromatic systems (thiophene and pyrimidine) with hydrogen-bonding functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The dimethylpyrimidine moiety is hypothesized to enhance metabolic stability, while the thiophene carboxamide group may contribute to π-π stacking interactions in biological targets or crystalline lattices .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORNEYTMPJOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Condensation of Thiophene-2-Carboxylic Acid with 2-Amino-4,6-dimethylpyrimidine
The most direct route to N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide involves coupling thiophene-2-carboxylic acid (10 ) with 2-amino-4,6-dimethylpyrimidine (16b ) using carbodiimide-based coupling agents. As demonstrated in analogous syntheses of thiophene-arylamide derivatives, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the carboxylic acid for nucleophilic attack by the amine.
Reaction Mechanism and Conditions
Activation of Thiophene-2-Carboxylic Acid :
Thiophene-2-carboxylic acid is treated with EDCI or HATU in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C. This step generates an active ester or acyloxyphosphonium intermediate, facilitating amide bond formation.Amine Coupling :
2-Amino-4,6-dimethylpyrimidine is added to the activated acid, often with a catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction proceeds at room temperature or under mild heating (40–60°C) for 12–24 hours.Workup and Purification :
The crude product is isolated via aqueous extraction, followed by column chromatography or recrystallization from ethanol or ethyl acetate. Yields typically range from 65% to 85%, depending on the coupling agent and solvent system.
Key Analytical Data (Hypothetical)*
Acyl Chloride-Mediated Aminolysis
An alternative method employs thiophene-2-carbonyl chloride (8 ) as the electrophilic partner. This approach avoids coupling agents and is advantageous for large-scale synthesis.
Synthetic Procedure
Preparation of Thiophene-2-Carbonyl Chloride :
Thiophene-2-carboxylic acid is refluxed with thionyl chloride (SOCl2) or oxalyl chloride in DCM, yielding the acyl chloride after solvent removal.Reaction with 2-Amino-4,6-dimethylpyrimidine :
The acyl chloride is reacted with 2-amino-4,6-dimethylpyrimidine in a polar aprotic solvent (e.g., tetrahydrofuran or DCM) at 0°C. A base such as TEA neutralizes HCl generated during the reaction.Isolation :
The product precipitates upon dilution with ice water and is purified via filtration and recrystallization. Reported yields exceed 75%.
Comparative Advantages
One-Pot Tandem Synthesis
A one-pot strategy, inspired by pyrimidine derivative syntheses, combines cyclization and coupling steps without isolating intermediates.
Protocol Overview
In Situ Formation of 2-Amino-4,6-dimethylpyrimidine :
Guanidinium salts derived from aniline and cyanamide are cyclized with acetylacetone under basic conditions to generate the pyrimidine core.Concurrent Coupling with Thiophene-2-Carboxylic Acid :
Without isolating the pyrimidine intermediate, thiophene-2-carboxylic acid and a coupling agent are introduced into the reaction mixture. This tandem approach reduces purification steps and improves overall yield (up to 70%).
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry, resin-bound syntheses enable rapid parallel preparation. Wang resin-functionalized thiophene-2-carboxylic acid is coupled with 2-amino-4,6-dimethylpyrimidine using HATU, followed by cleavage with trifluoroacetic acid (TFA).
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions. Ball milling thiophene-2-carboxylic acid and 2-amino-4,6-dimethylpyrimidine with silica-supported EDCI achieves 60% yield within 2 hours, minimizing waste.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| EDCI/HATU Coupling | DMF, 24h, RT | 65–85 | 95–98 | High |
| Acyl Chloride | DCM, 2h, 0°C | 75–90 | 98–99 | Moderate |
| One-Pot Tandem | Aqueous base, 6h, 80°C | 60–70 | 90–95 | High |
| Solid-Phase | Microwave, 30min | 70–90 | >90 | Low |
| Green Chemistry | Solvent-free, 2h | 50–60 | 85–90 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings .
Scientific Research Applications
Chemical Applications
1.1 Catalysis
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide serves as a ligand in the synthesis of bimetallic boron-containing heterogeneous catalysts. These catalysts are particularly effective in Suzuki reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The compound enhances the reaction efficiency when used in aqueous media, allowing for the synthesis of heterobiaryls containing furyl and thienyl rings.
1.2 Organic Synthesis
The compound is also utilized in various condensation reactions within organic synthesis. It has been employed in the preparation of pyromellitic diimides and other complex organic molecules, showcasing its versatility as a building block in synthetic chemistry.
Biological Applications
2.1 Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial efficacy against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli. This property highlights its potential as an antimicrobial agent.
2.2 SIRT2 Inhibition
The compound has been identified as a potent inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes including cell cycle regulation and autophagy. Inhibiting SIRT2 can potentially offer new strategies for treating diseases such as cancer, where SIRT2 dysregulation is implicated . Structure-activity relationship (SAR) studies have shown that derivatives of this compound can lead to new selective inhibitors with improved efficacy against SIRT2 .
2.3 Antimycobacterial Activity
This compound has also been explored for its antimycobacterial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from this structure have demonstrated low cytotoxicity while maintaining potent activity against both drug-susceptible and drug-resistant strains .
Material Science Applications
The unique electronic properties imparted by the combination of the thiophene ring and the pyrimidine moiety make this compound a candidate for applications in organic electronics. Its potential use in developing electronic materials can lead to advancements in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial application, the compound binds to the active site of β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance to β-lactam antibiotics . The molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1 summarizes key structural differences between N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide and analogous compounds:
Key Observations :
- Ionic carboxylate derivatives (e.g., ) exhibit higher aqueous solubility compared to neutral carboxamides.
Key Observations :
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological efficacy, and potential applications in various fields, supported by data tables and case studies.
Target Enzyme: SIRT2 Inhibition
The primary target of this compound is human sirtuin 2 (SIRT2), a member of the sirtuin family involved in various cellular processes including cell cycle regulation and autophagy. The compound acts as a SIRT2 inhibitor , with one derivative exhibiting potent inhibitory activity characterized by an IC50 value of 42 nM . This inhibition can influence several biochemical pathways, potentially impacting immune responses and cellular proliferation.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties, particularly against extended-spectrum β-lactamase (ESBL) producing Escherichia coli strains. The compound's ability to inhibit bacterial growth makes it a promising candidate for addressing antibiotic resistance .
Antiviral Potential
In addition to antibacterial effects, this compound has been explored for its antiviral properties. Research indicates that modifications to the pyrimidine ring enhance its activity against viral targets, showing a potential increase in reverse transcriptase inhibitory activity by 1.25 to 2.5-fold compared to standard lead molecules .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy Study
- A study evaluated the binding interactions of this compound with ESBL-producing E. coli. Molecular docking simulations revealed critical hydrogen bonding and hydrophobic interactions that correlate with its antibacterial activity. Compounds derived from this structure showed significant inhibition against specific β-lactamase enzymes .
-
Antiviral Activity Assessment
- A series of derivatives were synthesized and tested for their antiviral activity against various viral strains. The modifications on the pyrimidine ring led to compounds that exhibited improved efficacy in inhibiting viral replication, suggesting a structure-activity relationship that warrants further investigation .
Q & A
Q. What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via amide coupling between thiophene-2-carbonyl chloride and 4,6-dimethylpyrimidin-2-amine. Key steps include:
- Solvent Selection : Acetonitrile or dimethylformamide (DMF) under reflux conditions .
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.
- Purification : Column chromatography or recrystallization from ethanol.
- Yield Optimization : Reaction monitoring via TLC (thin-layer chromatography) to track intermediate formation .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm molecular structure (e.g., thiophene protons at δ 7.2–7.8 ppm and pyrimidine methyl groups at δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 263.08).
- X-ray Crystallography : Resolves dihedral angles between thiophene and pyrimidine rings (e.g., 8.5°–13.5° deviations), critical for understanding molecular packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide the optimization of synthetic routes or predict biological activity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., B3LYP/6-31G**) model transition states to identify low-energy pathways for amide bond formation .
- Docking Studies : Predict interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding between the pyrimidine ring and active-site residues .
- Data Feedback Loops : Integrate experimental results (e.g., crystallographic data) with computational models to refine predictions .
Q. How do structural variations (e.g., substituent positioning) impact crystallographic data and biological activity?
- Methodological Answer :
- Case Study : Compare dihedral angles and hydrogen-bonding patterns in analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide vs. N-(4-methoxyphenyl) derivatives). Subtle changes (e.g., nitro vs. methoxy groups) alter molecular planarity and intermolecular interactions (e.g., C–H⋯O vs. C–H⋯S) .
- Biological Implications : Increased planarity enhances DNA intercalation potential, while bulky substituents reduce membrane permeability .
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected reaction byproducts or crystallographic disorder)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction pH or solvent polarity .
- Crystallographic Refinement : Apply disorder modeling in software like SHELXL to resolve ambiguities in electron density maps caused by rotational flexibility of the thiophene ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
